2,2-Dichloropropanoyl chloride

説明

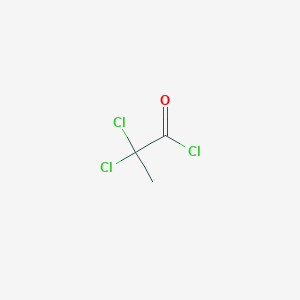

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2-dichloropropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3O/c1-3(5,6)2(4)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKCHUGFUGHNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871353 | |

| Record name | 2,2-Dichloropropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26073-26-7 | |

| Record name | Propanoyl chloride, 2,2-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026073267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloropropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2 Dichloropropanoyl Chloride

Chlorination Strategies from Propanoic Acid Derivatives

The synthesis of chlorinated propanoyl chlorides from derivatives of propanoic acid, such as lactic acid, involves carefully controlled chlorination reactions. These processes are often designed to preserve or invert the stereochemistry of the starting material, which is crucial for applications in pharmaceuticals and agrochemicals.

Direct Chlorination of Lactic Acid: Catalytic and Process Optimization Studies

The direct chlorination of lactic acid to yield an optically active chloropropanoyl chloride is a well-established, albeit complex, procedure. The process typically involves reacting optically active lactic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), in the presence of a catalyst. patsnap.comgoogle.com This method is advantageous as it can be performed in a single step, which is efficient for industrial-scale production. google.com

A notable aspect of this reaction is the inversion of stereochemical configuration, a phenomenon known as a Walden inversion. For instance, the synthesis of D-(+)-2-chloropropionyl chloride is achieved by starting with L-lactic acid. google.com This stereochemical control is a critical factor in the synthesis of specific enantiomerically pure compounds.

The choice of catalyst is paramount in the direct chlorination of lactic acid, influencing both the reaction's efficiency and selectivity. Basic catalysts are commonly employed to facilitate the reaction. Studies have investigated a range of these catalysts, with pyridine (B92270) and picoline being frequently cited. google.comgoogle.com Other basic catalysts such as triethylamine (B128534), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) have also been identified as effective. patsnap.com

The catalyst's role is to promote the formation of the acyl chloride. For example, in one patented method for synthesizing D-(+)-2-chloropropionyl chloride, pyridine or picoline is used to catalyze the reaction between L-lactic acid and thionyl chloride. google.com The selection of the catalyst can impact reaction conditions and the purity of the final product.

Table 1: Effect of Basic Catalysts on the Synthesis of D-(+)-2-chloropropionyl chloride from L-lactic acid

| Catalyst | Chlorinating Agent | Key Advantage | Reference |

|---|---|---|---|

| Pyridine | Thionyl chloride | Well-established, effective for configuration inversion. | patsnap.comgoogle.com |

| Picoline | Thionyl chloride | Effective alternative to pyridine. | google.comgoogle.com |

| Triethylamine | Thionyl chloride | Common organic base used in acylation. | patsnap.com |

This interactive table summarizes catalysts used in the synthesis of the monochlorinated product, D-(+)-2-chloropropionyl chloride.

Precise control over reaction temperature and duration is crucial for maximizing the yield and purity of the resulting chloropropanoyl chloride. The reaction is typically initiated at low temperatures to manage its exothermic nature, followed by a period of heating to ensure completion.

One detailed procedure for synthesizing D-(+)-2-chloropropionyl chloride specifies a two-stage temperature profile. google.com Initially, L-lactic acid is added dropwise to thionyl chloride while maintaining the temperature between 0°C and -5°C in an ice-salt bath. The reaction mixture is then stirred at this low temperature for 3 to 6 hours. Following this, the temperature is raised to between 40°C and 60°C and held for an additional 2 to 4 hours. google.com This careful temperature staging helps to control the reaction rate and minimize the formation of byproducts, leading to yields exceeding 84% and purities above 97%. google.com

Table 2: Temperature and Time Parameters for D-(+)-2-chloropropionyl chloride Synthesis

| Parameter | Value | Purpose | Reference |

|---|---|---|---|

| Initial Temperature | 0°C to -5°C | Control initial exothermic reaction | google.com |

| Initial Reaction Time | 3 - 6 hours | Ensure complete initial reaction | google.com |

| Final Temperature | 40°C - 60°C | Drive reaction to completion | google.com |

| Final Reaction Time | 2 - 4 hours | Ensure high conversion | google.com |

| Optimized Conditions | |||

| Initial Temperature | 0°C to -5°C for 4 hours | Balance of control and efficiency | google.com |

This interactive table outlines the optimized temperature and time controls for the synthesis of the monochlorinated product.

The primary strategy for controlling the optical activity of the final product is the selection of a stereochemically pure starting material. The chlorination of lactic acid with thionyl chloride proceeds with an inversion of configuration. google.com Therefore, to synthesize D-(+)-2-chloropropionyl chloride, L-lactic acid is used as the precursor. google.com

The reaction conditions, including the low-temperature dropwise addition of reactants and the specific catalysts used, are optimized to ensure that this stereochemical inversion occurs cleanly, with minimal racemization. patsnap.comgoogle.com The final product is then purified by vacuum distillation, where fractions with the desired optical rotation are collected. For D-(+)-2-chloropropionyl chloride, fractions with an optical rotation between -4° and -5° are isolated. google.com

Synthesis via Chiral Ester Intermediates: Stereoselective Approaches

An alternative to the direct chlorination of lactic acid is a multi-step process that proceeds through a chiral ester intermediate. This method involves first esterifying lactic acid to form an alkyl lactate (B86563), such as L-ethyl lactate or L-methyl lactate. This ester is then chlorinated, hydrolyzed to the corresponding 2-chloropropionic acid, and finally converted to the acyl chloride. google.comgoogle.com

The chlorination of lactic acid esters is a key step in this synthetic route. L-ethyl lactate, for example, can be reacted with thionyl chloride to produce D-(+)-2-chloropropionic acid ethyl ester. google.com This reaction can be catalyzed by traditional basic catalysts like pyridine or picoline. google.com

More recent research has explored the use of solid catalysts to improve reaction efficiency and environmental friendliness. Calcium fluoride (B91410) (CaF₂) has been identified as a novel and effective catalyst for this transformation. google.com The use of a solid catalyst simplifies the purification process, as it can be easily removed from the reaction mixture, and it is often reusable. The reaction temperature for the chlorination of L-ethyl lactate using thionyl chloride and a calcium fluoride catalyst can be quite high, ranging from 160°C to 190°C, with reaction times of 14 to 18 hours. google.com

While these methods are well-documented for producing monochlorinated compounds, the synthesis of 2,2-dichloropropanoyl chloride would necessitate a subsequent chlorination step under conditions suitable for introducing a second chlorine atom at the alpha position.

Hydrolysis of Ester Intermediates for Precursor Generation

The generation of the immediate precursor to this compound, which is 2,2-dichloropropanoic acid, can be effectively achieved through the hydrolysis of its corresponding ester intermediates. This strategy is particularly useful when the ester form is more readily synthesized or purified. The hydrolysis, typically conducted under basic conditions, cleaves the ester bond to yield the carboxylate salt, which is subsequently acidified to produce the free carboxylic acid.

The process can be exemplified by the saponification of a methyl or ethyl 2,2-dichloropropanoate. A common procedure involves heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group (e.g., methoxide (B1231860) or ethoxide), resulting in the formation of sodium 2,2-dichloropropanoate and the corresponding alcohol.

A subsequent acidification step, typically using a strong mineral acid like hydrochloric acid, protonates the carboxylate to furnish 2,2-dichloropropanoic acid. google.com This acid is then converted to the target acyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. vulcanchem.com

The selection of reaction conditions for hydrolysis is crucial to maximize yield and purity. Factors such as the concentration of the base, reaction temperature, and time must be optimized. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Table 1: Conditions for Hydrolysis of Dichloropropionate Esters

| Ester Precursor | Hydrolysis Agent | Solvent | Conditions | Product |

|---|---|---|---|---|

| Methyl 2,2-dichloropropanoate | Sodium Hydroxide (aq) | Water/Alcohol Co-solvent | Reflux | Sodium 2,2-dichloropropanoate |

| Ethyl 2,2-dichloropropanoate | Potassium Hydroxide (aq) | Ethanol/Water | 50-80°C | Potassium 2,2-dichloropropanoate |

| Benzyl 2,2-dichloropropanoate | Lithium Hydroxide | THF/Water | Room Temp | Lithium 2,2-dichloropropanoate |

Catalytic Systems for Optical Purity Enhancement

Achieving high optical purity is critical when this compound is used as a building block for chiral pharmaceuticals. While the target compound itself is achiral, its synthesis may proceed through chiral intermediates or be used to create chiral molecules. Asymmetric catalysis offers powerful tools for controlling stereochemistry during the synthesis of related α-halogenated compounds.

Recent advancements in organocatalysis have provided effective methods for the enantioselective α-halogenation of carbonyl compounds. These systems can be adapted for the synthesis of optically enriched precursors to chiral α,α-dihalo compounds. For instance, chiral amine catalysts, such as those derived from proline or cinchona alkaloids, can activate aldehydes or ketones towards enantioselective α-chlorination. organic-chemistry.orgresearchgate.net The mechanism involves the formation of a chiral enamine intermediate, which then reacts with an electrophilic chlorine source.

Similarly, chiral isothiourea catalysts have been shown to facilitate the asymmetric α-chlorination of activated carboxylic acid esters. nih.gov These catalysts form chiral C1 ammonium (B1175870) enolates in situ, which undergo stereoselective functionalization. nih.gov Another promising approach involves the use of chiral triazolium salts as N-heterocyclic carbene (NHC) precatalysts for the synthesis of α-chloro aryl esters from α,α-dichloroaldehydes with high enantioselectivity. nih.gov

Table 2: Catalytic Systems for Asymmetric α-Halogenation

| Catalyst Type | Substrate Class | Key Intermediate | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Cinchona Alkaloids | β-Keto Esters | Catalyst-Substrate Complex | High |

| Chiral Triazolium Salts | α,α-Dichloroaldehydes | Chiral Enolate | Good to High |

| Chiral Isothioureas | Acyl Chlorides / Esters | Chiral C1 Ammonium Enolate | Up to 99:1 e.r. |

| Spirocyclic Ammonium Salts | Isoxazolidin-5-ones | Catalyst-Substrate Interaction | High |

These catalytic systems, while not directly reported for this compound, represent the frontier in controlling stereochemistry in similar transformations and could be adapted for the synthesis of chiral dichlorinated building blocks.

Transformation from Propanoyl Chloride: Regioselective Dichlorination

A direct and common route to this compound is the regioselective dichlorination of propanoyl chloride at the α-position (the carbon adjacent to the carbonyl group). This transformation requires conditions that favor substitution at this specific position while avoiding reactions at the β-position or over-chlorination.

The reaction is typically an acid-catalyzed process, where the key step is the enolization of the propanoyl chloride. semanticscholar.org The presence of an acid catalyst facilitates the formation of the enol tautomer, which is the reactive species towards the electrophilic chlorinating agent. The electron-withdrawing nature of the carbonyl group makes the α-protons acidic and susceptible to removal, initiating enol formation.

The choice of chlorinating agent and reaction conditions is paramount for the successful α,α-dichlorination of propanoyl chloride. The ideal reagent should be reactive enough to introduce two chlorine atoms but selective enough to avoid unwanted side reactions.

Chlorine Gas (Cl₂) : Direct chlorination with chlorine gas, often in the presence of an acid catalyst like iodine or PCl₃, is a traditional method. The reaction may require elevated temperatures or photochemical initiation. Controlling the stoichiometry of chlorine is crucial to achieve dichlorination without significant formation of trichlorinated byproducts.

Sulfuryl Chloride (SO₂Cl₂) : This reagent is often preferred over chlorine gas as it is a liquid and easier to handle. It can act as a source of chlorine radicals under free-radical conditions or as an electrophilic chlorinating agent in the presence of a Lewis acid. It has been used effectively for the solvent-free dichlorination of ketones. researchgate.net

N-Chlorosuccinimide (NCS) : NCS is a solid and milder chlorinating agent, often used for monochlorination. Achieving dichlorination may require more forcing conditions or specific catalytic systems.

Phosphorus Pentachloride (PCl₅) : PCl₅ can serve as both a chlorinating agent for the α-position and a reagent to convert a carboxylic acid precursor to the acyl chloride.

Trichloroisocyanuric Acid (TCCA) : TCCA is a stable, solid source of electrophilic chlorine. It is effective for the α-chlorination of carboxylic acids when a small amount of the corresponding acid chloride is present to initiate the reaction. researchgate.net

Reaction conditions such as temperature, solvent, and catalyst concentration must be carefully controlled. Temperatures are typically kept moderate (e.g., 0–25°C) to manage the exothermicity of the reaction and improve selectivity.

Table 3: Comparison of Chlorinating Agents for α-Dichlorination

| Chlorinating Agent | Physical State | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Chlorine (Cl₂) | Gas | Acid catalyst, heat/light | Cost-effective | Difficult to handle, potential for over-chlorination |

| Sulfuryl Chloride (SO₂Cl₂) | Liquid | Radical initiator or Lewis acid | Easy to handle, can be used solvent-free | Generates SO₂ and HCl byproducts |

| N-Chlorosuccinimide (NCS) | Solid | Acid catalyst | Mild, selective for monochlorination | May require harsher conditions for dichlorination |

| Phosphorus Pentachloride (PCl₅) | Solid | Neat or in inert solvent | Dual-purpose (acid to acyl chloride) | Solid handling, produces POCl₃ byproduct |

| Trichloroisocyanuric Acid (TCCA) | Solid | Acid catalyst | Stable, high chlorine content | Byproduct (cyanuric acid) needs removal |

The mechanism of α-chlorination of propanoyl chloride is understood to proceed through an acid-catalyzed pathway involving an enol intermediate. semanticscholar.orgresearchgate.net The reaction is autocatalytic because a product of the reaction, hydrogen chloride (HCl), can itself catalyze the reaction.

The accepted mechanism involves the following key steps:

Enolization : The reaction is initiated by the protonation of the carbonyl oxygen of propanoyl chloride by an acid catalyst. This increases the acidity of the α-protons. A base (which can be another molecule of the acyl chloride or the chloride ion) removes an α-proton, leading to the formation of a ketene (B1206846) acetal-like enol intermediate (1-chloro-1-propen-1-ol). The enolization is generally the rate-determining step. semanticscholar.org

Electrophilic Attack : The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic chlorine source (e.g., a Cl₂ molecule). This attack occurs at the α-carbon, and a chloride ion is concurrently eliminated from the chlorine source. This step forms the α-monochlorinated product and regenerates the acid catalyst.

Second Chlorination : The resulting 2-chloropropanoyl chloride is more reactive towards enolization than the starting propanoyl chloride due to the electron-withdrawing inductive effect of the first chlorine atom, which further acidifies the remaining α-proton. It rapidly undergoes a second cycle of enolization and electrophilic attack by chlorine to yield the final this compound. researchgate.net

This consecutive ionic chlorination pathway explains the regioselectivity for the α-position and the tendency for dichlorination to occur readily once the first chlorine is introduced. researchgate.netlibretexts.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. These principles are being applied to the synthesis of acyl chlorides, including this compound.

Development of Solvent-Free Methodologies

A significant advancement in green synthesis is the development of solvent-free, or neat, reaction conditions. Eliminating volatile organic solvents reduces pollution, simplifies purification procedures, and can often lead to faster reaction rates.

For the synthesis of acyl chlorides, solvent-free methods have been successfully developed. One approach utilizes bis(trichloromethyl)carbonate, also known as triphosgene (B27547), as a solid, safer alternative to gaseous phosgene (B1210022) for converting carboxylic acids to acyl chlorides. A patented method describes the reaction of an aliphatic carboxylic acid with triphosgene in the presence of a catalytic amount of dimethylformamide (DMF) without any additional solvent. google.com The reaction proceeds efficiently at moderate temperatures (30–70°C), and the product can be isolated by simple distillation. google.com This approach could be adapted for the conversion of 2,2-dichloropropanoic acid to its acyl chloride.

Another relevant solvent-free method is the direct dichlorination of ketones using sulfuryl chloride. researchgate.net This protocol avoids the use of both catalysts and solvents, offering a simple and high-yielding route to α,α-dichloroketones. researchgate.net Applying a similar strategy to the chlorination of propanoyl chloride could provide a more sustainable pathway to this compound.

Furthermore, research into bio-based solvents like Cyrene™ offers a greener alternative when a solvent is necessary. Cyrene™ has been shown to be an effective medium for the synthesis of amides from acid chlorides, replacing toxic dipolar aprotic solvents like DMF and dichloromethane. rsc.org

Table 4: Green Chemistry Approaches for Acyl Chloride Synthesis

| Approach | Reagent/Solvent | Conditions | Green Advantage |

|---|---|---|---|

| Solvent-Free Chlorination | Bis(trichloromethyl)carbonate | Neat, 30-70°C, catalytic DMF | Eliminates solvent waste, safer phosgene alternative |

| Solvent-Free Dichlorination | Sulfuryl Chloride | Neat, catalyst-free | Eliminates solvent and catalyst waste |

| Bio-based Solvent | Cyrene™ | N/A for synthesis, but for subsequent reactions | Replaces toxic polar aprotic solvents, biodegradable |

Catalyst Innovations for Improved Atom Economy

The principle of atom economy, a cornerstone of green chemistry, is central to modern synthetic strategies. It assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. In the synthesis of this compound, which can be prepared by the chlorination of propanoyl chloride, the choice of chlorinating agent and catalyst significantly impacts the atom economy.

Traditional methods may employ chlorinating agents like phosphorus pentachloride (PCl₅). While effective, such reagents exhibit poor atom economy as a significant portion of their atomic mass is converted into byproducts. The ideal synthesis aims for maximum incorporation of atoms from the reagents into the target molecule.

The following table provides a comparative overview of the atom economy for different chlorinating agents used in the synthesis of this compound from propanoyl chloride.

| Chlorinating Agent | Reaction Equation | Byproduct(s) | Theoretical Atom Economy (%) |

|---|---|---|---|

| Chlorine (Cl₂) | C₃H₅ClO + 2Cl₂ → C₃H₃Cl₃O + 2HCl | HCl | 68.9% |

| Phosphorus pentachloride (PCl₅) | C₃H₅ClO + 2PCl₅ → C₃H₃Cl₃O + 2POCl₃ + 2HCl | POCl₃, HCl | 27.3% |

Analytical Techniques for Product Purity and Structural Elucidation

Ensuring the purity and confirming the precise chemical structure of this compound is critical. A combination of advanced chromatographic and spectroscopic techniques is employed for this purpose.

Application of Advanced Chromatographic Methods

Gas chromatography (GC) is a primary technique for assessing the purity of this compound and identifying any impurities. However, the high reactivity of the acyl chloride functional group presents significant analytical challenges, making direct injection into a GC system problematic. The compound can react with moisture in the carrier gas or with active sites on the column packing material, leading to degradation and inaccurate results. google.comu-szeged.hu

To overcome these challenges, a common and effective strategy is derivatization. google.com Before analysis, the highly reactive this compound is converted into a more stable derivative, typically an ester. This is often achieved by reacting the sample with an alcohol, such as methanol, to form the corresponding methyl 2,2-dichloropropanoate. google.compatsnap.com This stable ester can then be reliably analyzed by GC.

The derivatized sample is typically analyzed using a high-resolution capillary column coupled with a sensitive detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for GC-MS analysis. guidechem.com The choice of a specific capillary column, like an Agilent J & W DB-624, can provide effective separation of the desired product from related substances and impurities. google.com

Below is a table summarizing typical gas chromatography conditions used for the analysis of related acyl chlorides following derivatization, based on established methods. google.com

| Parameter | Condition |

|---|---|

| Chromatography System | Gas Chromatograph (e.g., Shimadzu 2010PLUS) |

| Column | Agilent J & W DB-624 (30m × 0.32mm, 1.8 µm) |

| Carrier Gas | Nitrogen |

| Injection Port Temperature | 180-270 °C |

| Oven Temperature Program | Initial 80-95 °C for 3-5 min; ramp at 7-9 °C/min to 150-180 °C, hold for 6-10 min |

| Detector | Flame Ionization Detector (FID) |

| Derivatization Agent | Methanol |

Spectroscopic Confirmation and Purity Validation Studies

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound and for validating its purity.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS), often coupled with gas chromatography (GC-MS), provides information on the molecular weight and fragmentation pattern of the molecule. nist.gov The mass spectrum of this compound shows characteristic peaks corresponding to the molecular ion and various fragment ions, which helps in confirming its identity. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by a very strong absorption band for the carbonyl group (C=O) stretch, typically found at a high wavenumber (above 1785 cm⁻¹) which is characteristic of acyl chlorides. Additional absorptions corresponding to C-H and C-Cl bond vibrations are also present. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, a single signal (a singlet) is expected for the three equivalent protons of the methyl (CH₃) group.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. The spectrum for this compound would show three distinct signals: one for the methyl carbon (CH₃), one for the quaternary carbon bonded to the two chlorine atoms (CCl₂), and one for the carbonyl carbon (C=O) of the acyl chloride group.

The following table summarizes the key spectroscopic data used for the structural elucidation of this compound.

| Technique | Key Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Singlet for the CH₃ group |

| ¹³C NMR | Chemical Shifts (δ) | Signals for CH₃, CCl₂, and C=O carbons |

| IR Spectroscopy | Absorption Band (cm⁻¹) | Strong C=O stretch > 1785 cm⁻¹ |

| Mass Spectrometry (EI-MS) | Molecular Ion Peak (m/z) | Consistent with the molecular weight of 161.41 g/mol, showing isotopic pattern for 3 Cl atoms nist.gov |

Reaction Mechanisms and Electrophilic Reactivity of 2,2 Dichloropropanoyl Chloride

Nucleophilic Acyl Substitution Pathways

The cornerstone of 2,2-Dichloropropanoyl chloride's synthetic utility lies in its susceptibility to nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group. The general mechanism proceeds through a tetrahedral intermediate.

Hydrolysis Kinetics and Product Distribution

In the presence of water, this compound readily undergoes hydrolysis to form 2,2-dichloropropionic acid and hydrochloric acid. This reaction is typically rapid and exothermic. The high reactivity is attributed to the excellent leaving group ability of the chloride ion and the electrophilicity of the carbonyl carbon.

Table 1: Products of Hydrolysis of this compound

| Reactant | Nucleophile | Product(s) |

| This compound | Water | 2,2-Dichloropropionic acid and Hydrochloric acid |

Alcoholysis Reactions for Ester Formation

The reaction of this compound with alcohols, a process known as alcoholysis, provides a direct route to the synthesis of 2,2-dichloropropionate esters. This reaction is a classic example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

The versatility of this reaction allows for the synthesis of a wide range of esters by varying the alcohol used.

Table 2: Examples of Ester Formation from this compound

| Alcohol | Ester Product |

| Methanol | Methyl 2,2-dichloropropionate |

| Ethanol | Ethyl 2,2-dichloropropionate |

| Isopropanol | Isopropyl 2,2-dichloropropionate |

Aminolysis Reactions for Amide Synthesis

Aminolysis, the reaction of this compound with ammonia or primary and secondary amines, is a fundamental method for the synthesis of 2,2-dichloropropionamides. libretexts.org The reaction proceeds readily due to the high nucleophilicity of amines. Typically, two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the liberated hydrochloric acid, forming an ammonium (B1175870) salt.

The reaction with ammonia yields the primary amide, while primary and secondary amines produce N-substituted and N,N-disubstituted amides, respectively.

Table 3: Examples of Amide Synthesis from this compound

| Amine | Amide Product |

| Ammonia | 2,2-Dichloropropionamide |

| Methylamine | N-Methyl-2,2-dichloropropionamide |

| Diethylamine | N,N-Diethyl-2,2-dichloropropionamide |

Impact of Substituent Effects on Reactivity Profiles

The reactivity of an acyl chloride is profoundly influenced by the electronic and steric nature of the substituents attached to the acyl group.

Electronic Effects of α,α-Dichloro Substitution on Electrophilicity

The two chlorine atoms at the alpha position of this compound exert a powerful electron-withdrawing inductive effect (-I effect). This effect significantly increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org While chlorine can also exhibit a weak electron-donating resonance effect (+R effect), the inductive effect is overwhelmingly dominant in this case. This enhanced electrophilicity is the primary reason for the high reactivity of this compound compared to propanoyl chloride.

The order of reactivity among related propanoyl chlorides is as follows:

Propanoyl chloride < 2-Chloropropanoyl chloride < this compound

This trend directly correlates with the increasing number of electron-withdrawing chlorine atoms.

Steric Hindrance Comparisons with Related Acyl Chlorides

Steric hindrance plays a crucial role in dictating the rate of nucleophilic attack. The accessibility of the carbonyl carbon to the incoming nucleophile can be impeded by bulky substituents on the alpha-carbon.

In the case of this compound, the two chlorine atoms are larger than hydrogen atoms but are not excessively bulky. When compared to a simple methyl group, a single chlorine atom is considered to be of similar or slightly larger steric demand. However, the cumulative steric effect of two chlorine atoms on the same carbon is more significant than that of a single chlorine or a methyl group.

Despite this, the profound electronic activation due to the dichloro substitution generally outweighs the moderate increase in steric hindrance for most common nucleophiles. Therefore, this compound remains a highly reactive acylating agent.

Influence of Additional Functional Groups on Reaction Selectivity

The electrophilic reactivity of this compound, primarily centered at the carbonyl carbon, is significantly influenced by the presence of additional functional groups on the reacting substrate. These groups can dictate the regioselectivity and chemoselectivity of acylation reactions through a combination of electronic and steric effects.

In electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, the nature of the substituent on the aromatic ring governs the position of the incoming acyl group. Electron-donating groups (EDGs), such as hydroxyl (-OH), alkoxy (-OR), and alkyl groups, activate the aromatic ring towards electrophilic attack and direct the acylation to the ortho and para positions. nih.govchemistrytalk.org This is due to the stabilization of the positive charge in the arenium ion intermediate through resonance. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), and carbonyl groups (e.g., ketones, esters), deactivate the ring and direct the incoming electrophile to the meta position. libretexts.orgresearchgate.net This is because the ortho and para positions are more deactivated than the meta position.

Beyond aromatic systems, the presence of multiple nucleophilic sites within a single molecule presents a challenge of chemoselectivity. In reactions with polyfunctional molecules, such as amino alcohols or polyamines, the inherent nucleophilicity of the functional groups and the reaction conditions determine the site of acylation. Generally, amines are more nucleophilic than alcohols and will preferentially react with the acyl chloride. However, factors such as steric hindrance around the nucleophilic center can alter this selectivity. For instance, a sterically hindered amine may react slower than a less hindered primary alcohol. The use of protecting groups can be a crucial strategy to achieve selective acylation at a desired position.

Furthermore, the reaction medium and the presence of catalysts can also modulate selectivity. In some cases, changing the acylating agent from an anhydride to an acyl chloride can dramatically shift the site selectivity of the reaction, particularly in combination with nucleophilic catalysts. nih.gov For example, in the acylation of amphiphilic diols, the use of this compound in conjunction with specific catalysts can favor acylation at a less sterically accessible hydroxyl group. nih.gov

Radical Chemistry and Cyclization Processes

This compound and its derivatives, particularly N-alkenyl-2,2-dichloroamides, are valuable precursors for radical-mediated cyclization reactions. These transformations provide efficient routes to a variety of heterocyclic structures, most notably γ-lactams.

Atom Transfer Radical Cyclization (ATRC) Applications

Atom Transfer Radical Cyclization (ATRC) is a powerful synthetic method that involves the generation of a radical from an organic halide by a transition metal catalyst, followed by an intramolecular cyclization onto a tethered unsaturated bond. chemrxiv.org In the context of this compound derivatives, this typically involves the formation of an N-allyl-2,2-dichloroamide, which then undergoes cyclization.

The generally accepted mechanism for copper-catalyzed ATRC of an N-allyl-2,2-dichloroamide begins with the abstraction of a chlorine atom from the α-carbon by a copper(I) complex, generating a dichlorinated radical and a copper(II) species. libretexts.org This radical then undergoes a 5-exo-trig cyclization onto the tethered alkene, forming a five-membered ring and a new carbon-centered radical. This cyclic radical is then quenched by the transfer of a chlorine atom from the copper(II) complex, regenerating the copper(I) catalyst and yielding the dichlorinated γ-lactam product. researchgate.net

This methodology has been successfully applied to the synthesis of a wide range of substituted γ-lactams, including those with bicyclic scaffolds like indole and morphan derivatives. nih.gov The diastereoselectivity of the cyclization can be influenced by the nature of the substituents on the amide nitrogen and the alkene.

Atom Exchange Radical Cyclization (AERC): Mechanistic Studies and Synthetic Utility

Atom Exchange Radical Cyclization (AERC) is a more recent development that builds upon the principles of ATRC. libretexts.org AERC integrates the radical cyclization process with a halogen exchange, allowing for the direct preparation of dihalo-γ-lactams with two different halogens. preprints.org This process is particularly valuable as it enhances the synthetic utility of the resulting lactams by introducing a more reactive C-Br or C-I bond for subsequent transformations.

The mechanism of AERC is believed to involve the standard ATRC pathway to generate the cyclic radical intermediate. However, in the presence of a halide salt (e.g., NaBr), the copper catalyst can undergo halogen exchange. This modified copper complex can then transfer a different halogen atom to the cyclic radical, leading to the formation of a bromochloro- or iodochloro-γ-lactam. nih.gov The efficiency and selectivity of the halogen exchange are influenced by factors such as the solvent and the nature of the cation in the halide salt. nih.gov

The synthetic utility of AERC has been demonstrated in the preparation of functionalized pyrrolidinones. nih.gov The resulting dihalo-γ-lactams are versatile intermediates for further synthetic manipulations, such as cross-coupling reactions or nucleophilic substitutions, enabling the construction of more complex molecular architectures.

Role of Metal Complex Catalysis in Radical Transformations

The choice of the transition metal catalyst and its ligand system is crucial in controlling the outcome of radical transformations involving derivatives of this compound. While copper complexes are the most extensively studied and widely used catalysts for ATRC and AERC of α,α-dichloroamides, other transition metals have also shown significant catalytic activity.

Copper Catalysis: Copper complexes, typically with nitrogen-based ligands such as PMDETA or bipyridine, are highly effective in mediating ATRC and AERC. researchgate.net The catalytic cycle involves the reversible oxidation of Cu(I) to Cu(II). The ligand plays a critical role in solubilizing the copper salts and tuning the redox potential of the metal center, thereby influencing the rate and efficiency of the radical generation and trapping steps.

Ruthenium Catalysis: Ruthenium complexes, such as RuCl₂(PPh₃)₃, have been shown to be effective catalysts for the ATRC of N-alkenyl trichloro- and dichloroacetamides. researchgate.netmdpi.com These reactions often proceed with high diastereoselectivity and can be significantly accelerated using microwave irradiation. nih.gov The proposed mechanism involves the generation of a ruthenium(III) species and a dichloromethyl radical, which then undergoes cyclization and chlorine atom transfer to regenerate the ruthenium(II) catalyst. mdpi.com

Iron Catalysis: Iron, being an abundant, inexpensive, and low-toxicity metal, is an attractive alternative to copper and ruthenium. Iron catalysts have been extensively studied in the context of Atom Transfer Radical Polymerization (ATRP), a related process to ATRC. nih.govrsc.orgnih.govresearchgate.net In iron-catalyzed ATRP, Fe(II) complexes act as activators, generating radicals from alkyl halides, while Fe(III) complexes are deactivators. nih.gov The principles of iron-catalyzed ATRP suggest its potential applicability in ATRC of α,α-dichloroamides, offering a more sustainable catalytic system.

Manganese Catalysis: Manganese-based reagents have been employed in oxidative free-radical cyclizations. mdpi.com More recently, manganese has been used in electrochemical methods for the generation of alkoxy radicals and subsequent deconstructive chlorination of cycloalkanols. chemrxiv.orgnih.govacs.org Manganese-mediated radical reactions have also been explored for alkene dichlorination, proceeding through a Mn-Cl atom transfer radical mechanism. nih.gov These studies highlight the potential of manganese complexes to catalyze radical transformations of chlorinated substrates, although their application in the ATRC of this compound derivatives is less explored.

Advanced Applications in Organic Synthesis and Materials Science

Pharmaceutical Synthesis and Medicinal Chemistry

The introduction of gem-dichloro groups into molecular frameworks can significantly influence the pharmacological properties of a compound. 2,2-Dichloropropanoyl chloride provides a direct and efficient means of incorporating the 2,2-dichloropropanoyl moiety, which is a key structural element in several classes of bioactive molecules.

Intermediate in Non-Steroidal Anti-Inflammatory Drug (NSAID) Synthesis

This compound is reported as a chemical intermediate in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of chlorinated functional groups can enhance the pharmacological profiles of drug candidates. While detailed industrial synthesis routes for major NSAIDs like ibuprofen (B1674241) using this specific precursor are not widely published in mainstream literature, its utility is noted. The established synthetic pathways for ibuprofen, such as the BHC Company and Boots processes, typically start from isobutylbenzene (B155976) and employ different reagents.

The related compound, D-(+)-2-chloropropionyl chloride, is a known key intermediate for producing Cloxoprofen Sodium, another NSAID, highlighting the role of chlorinated propanoyl chlorides in this therapeutic class. google.com The reactivity of this compound allows it to acylate aromatic substrates or other intermediates, which could then be further transformed into the final NSAID structure.

Precursors for Dichlorolactams and Trichlorolactams in Drug Development

A significant application of this compound is in the synthesis of substituted dichlorolactams and trichlorolactams, which are important heterocyclic scaffolds in medicinal chemistry. The process typically begins with the condensation of this compound with an appropriate amine, such as an N-allyl amine, to form an N-allyl-2,2-dichloroamide intermediate. frontiersin.orgdokumen.pub

These amide precursors are then subjected to a cyclization reaction, often an Atom Transfer Radical Cyclization (ATRC). frontiersin.org In this step, a transition metal catalyst, typically a copper(I) complex, facilitates the formation of a radical at the α-carbon, which then attacks the allyl group's double bond to form a five-membered ring. This process yields highly functionalized γ-lactams (pyrrolidinones) bearing a dichloromethyl or related group on the ring. frontiersin.orgu-tokyo.ac.jp These lactam structures are key components in the development of new therapeutic agents.

Table 1: Synthesis of Dichlorolactam Precursor via Acylation

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

This table illustrates the initial acylation step in the synthesis of dichlorolactam precursors.

Stereoselective Pathways to Chiral Pharmaceutical Building Blocks

The creation of specific stereoisomers is crucial in drug development, as different enantiomers or diastereomers of a drug can have vastly different biological activities. This compound is utilized in stereoselective synthesis to construct complex chiral molecules.

A notable example is its use in the synthesis of precursors for Daphniphyllum alkaloids, a class of natural products with complex polycyclic structures. In this pathway, an existing chiral imine is reacted with this compound in the presence of a base. This reaction introduces the N-(2,2-dichloropropanoyl) group, creating a new chiral building block with a defined stereochemistry that is essential for the subsequent steps of the total synthesis. ub.edu

Table 2: Stereoselective Synthesis of a Daphniphyllum Alkaloid Precursor

| Reactant 1 | Reactant 2 | Product | Yield |

|---|

This reaction demonstrates the use of this compound to build a complex chiral intermediate for natural product synthesis. ub.edu

Agrochemical Research and Development

In the agrochemical sector, this compound serves as an important intermediate for the production of herbicides. Its utility lies in its ability to be easily converted into the active herbicidal agent.

Integration into Herbicide Formulations

This compound is a direct precursor to the herbicide Dalapon. google.comsci-hub.se Dalapon is the common name for 2,2-dichloropropionic acid, a systemic herbicide used to control annual and perennial grasses. google.com

The synthesis is straightforward: this compound readily reacts with water in a hydrolysis reaction. In this process, the highly reactive acyl chloride group is converted to a carboxylic acid, yielding 2,2-dichloropropionic acid (Dalapon) and hydrochloric acid as a byproduct. nih.gov The use of the acyl chloride provides a reactive handle for the synthesis and formulation of the final herbicidal product.

Table 3: Synthesis of the Herbicide Dalapon

| Reactant | Reagent | Product |

|---|

This table shows the simple hydrolysis reaction to produce the active herbicide from its acyl chloride precursor.

Enhancement of Targeted Activity in Pest and Weed Control

The herbicidal activity of many chlorinated phenoxy compounds, for example, is linked to their ability to act as synthetic auxins, leading to abnormal growth and eventual death in susceptible broad-leaved weeds. researchgate.net The specific molecular architecture provided by precursors like this compound contributes to the selectivity of the final agrochemical product, allowing for more precise control in crop protection. This selectivity helps in managing the development of herbicide-resistant weed populations by enabling the rotation of herbicides with different modes of action. growiwm.org

Functional Materials and Specialty Chemicals

Beyond its role in agrochemicals, this compound is a key component in the synthesis of functional materials and specialty chemicals. Its high reactivity, stemming from the acyl chloride group, allows it to be used in surface modification and as a foundational building block for complex molecules with applications in nanotechnology and fine chemical production. ontosight.ai

Applications in Chemical Surface Functionalization

The compound is utilized in the chemical surface functionalization of various materials to alter their physical and chemical properties. vulcanchem.com A notable application is the modification of parylene C surfaces, where the introduction of the dichloropropanoyl group can improve characteristics such as adhesion and corrosion resistance.

In the field of nanotechnology, this compound is used in the synthesis of chlorine-modified titanium dioxide (TiO₂) nanoparticles. These modified nanoparticles exhibit enhanced reactivity and stability under UV light, making them suitable for applications in photocatalysis and environmental remediation.

Role as a Building Block in Fine Chemical Synthesis

In organic synthesis, a "building block" is a small molecule that can be readily incorporated into a larger, more complex structure. lifechemicals.comamerigoscientific.com this compound serves as a critical building block for a wide array of fine and specialty chemicals, including dyes, fragrances, and pharmaceutical intermediates. ontosight.ai Its utility stems from its ability to introduce the α,α-dichloropropionyl group into various molecular scaffolds.

Research has demonstrated its use in the synthesis of complex heterocyclic structures. For instance, it is used to acylate 1,3-thiazinane (B8806883) intermediates to form N-acyl-ketene-N,S-acetals. nih.govresearchgate.net These resulting molecules are key precursors in the synthesis of bioactive natural products, such as chaetomellic acid A, a known inhibitor of the farnesyltransferase (FTase) enzyme. nih.govresearchgate.net Furthermore, amides derived from this compound are used as starting materials in copper-catalyzed atom exchange radical cyclization (AERC) to produce functionalized dihalo-γ-lactams, which are valuable intermediates in medicinal chemistry. mdpi.com

The table below summarizes the role of this compound as a synthetic building block.

Table 1: Applications of this compound as a Chemical Building Block| Final Product Class | Synthetic Intermediate | Research Application |

|---|---|---|

| Bioactive Anhydrides | (Z)-3-(2,2-dichloropropanoyl)-2-pentadecylidene-1,3-thiazinane | Synthesis of Chaetomellic Acid A analogues, which are farnesyltransferase inhibitors. nih.govresearchgate.net |

| Dihalo-γ-lactams | N-allyl-2,2-dichloroamides | Creation of functionalized lactams via Atom Exchange Radical Cyclization (AERC) for pharmaceutical development. mdpi.com |

| Fine Chemicals | Various acylated compounds | General precursor for dyes, fragrances, and other specialty chemicals. ontosight.ai |

Utilization in Controlled Polymerization Techniques for Advanced Materials

This compound is instrumental in the field of advanced materials, particularly through its use in synthesizing initiators for controlled radical polymerization (CRP). unimore.ittcichemicals.com CRP methods, such as Atom Transfer Radical Polymerization (ATRP), allow for the creation of polymers with precisely defined molecular weights, architectures (e.g., block, star-shaped), and low polydispersity. wikipedia.orgsigmaaldrich.comsigmaaldrich.com

ATRP relies on the reversible activation of a dormant polymer chain, which is typically an alkyl halide, by a transition metal catalyst. wikipedia.orgcmu.edu The geminal dichloro- structure present in this compound makes it an excellent precursor for creating ATRP initiators. mdpi.comunimore.it For example, it can be esterified to produce compounds like ethyl 2,2-dichloropropanoate, which can then initiate the polymerization of monomers such as methyl acrylate. unimore.it

Similarly, it is used to prepare N-allyl-2,2-dichloroamides, which undergo a related process known as atom transfer radical cyclization (ATRC), a method used to synthesize specific, low-molecular-weight functional targets. mdpi.com The ability to create these specialized initiators from this compound allows researchers to design and synthesize advanced polymers and materials with tailored properties for use in drug delivery, nanotechnology, and surface modification. sigmaaldrich.comtcichemicals.com

Toxicological and Environmental Fate Studies

In Vitro Cytotoxicity Assessments of 2,2-Dichloropropanoyl Chloride

Cellular viability assays are used to determine the concentration of a substance that is toxic to cells. For instance, studies on short-chain chlorinated paraffins (SCCPs) have shown that their toxicity can vary. In human hepatoma HepG2 cells, SCCPs were found to decrease cell viability with increasing exposure doses. dicp.ac.cn The effects of short-chain carboxylic acids on human gingival epithelial cells have also been shown to be dose-dependent, with higher concentrations leading to cell death. nih.gov

The following interactive table presents hypothetical cellular viability data for a related short-chain chlorinated alkane, illustrating how such data is typically presented.

This table is illustrative and based on findings for short-chain chlorinated paraffins, not this compound. dicp.ac.cn

The acyl chloride group in this compound is highly electrophilic, making it reactive towards nucleophilic functional groups present in biological macromolecules such as proteins and nucleic acids. This reactivity suggests that its cellular interactions are likely to be non-specific, leading to a general disruption of cellular functions.

Studies on SCCPs indicate that they can cause metabolic disruptions, alter the intracellular redox status, and disturb glycolysis and amino acid metabolism. dicp.ac.cn Other short-chain alcohols have been shown to cause aberrations in phospholipid and fatty acid metabolism and increase the production of reactive oxygen species. nih.gov These mechanisms, involving the disruption of cellular metabolism and membrane integrity, are plausible pathways for the cytotoxicity of reactive chlorinated organic compounds.

Environmental Occurrence and Impact Assessment

The environmental fate of this compound is influenced by its chemical properties. Its high reactivity with water suggests a short environmental half-life in aqueous environments. However, the release of chlorinated organic compounds into the environment remains a concern due to their potential for persistence and toxicity.

Chlorinated hydrocarbons are known to be present in industrial and municipal wastewaters. epa.gov Monitoring of industrial effluents has revealed the presence of various chlorinated compounds. researchgate.netepa.gov While specific data on this compound is scarce, the presence of other chlorinated organic compounds in industrial wastewater highlights the potential for its release from manufacturing and use facilities. For example, SCCPs have been detected in various environmental media, including wastewater. epa.gov

The following interactive table provides examples of chlorinated compounds detected in industrial wastewater, illustrating the types of data collected in environmental monitoring.

This table contains data for various chlorinated hydrocarbons and is intended for illustrative purposes. epa.govepa.gov

The degradation of chlorinated organic compounds in the environment can occur through both biotic and abiotic pathways. The high reactivity of the acyl chloride group in this compound means it will readily undergo hydrolysis in the presence of water to form 2,2-dichloropropionic acid and hydrochloric acid. This is a primary abiotic degradation pathway.

Microbial degradation is a key process for the breakdown of many chlorinated compounds. researchgate.net A wide range of chlorinated aliphatic structures are susceptible to biodegradation under various conditions. eurochlor.org However, the chemical stability of the carbon-chlorine bond can make some polychlorinated compounds difficult to degrade aerobically. nih.gov The degradation of chlorinated ethenes has been shown to occur through both abiotic and biological pathways. serdp-estcp.mil

Chronic exposure to certain chlorinated organic compounds can have significant adverse effects on aquatic organisms. epa.gov Short-chain chlorinated paraffins, for instance, are toxic to aquatic organisms at low concentrations and are persistent and bioaccumulative. epa.gov They have been shown to be highly toxic to aquatic invertebrates and algae.

The table below summarizes the chronic toxicity of SCCPs to various aquatic organisms, providing an indication of the potential environmental risks associated with some chlorinated organic compounds.

This table is based on data for Short-Chain Chlorinated Paraffins (SCCPs) and serves as an example of chronic environmental toxicity data for chlorinated organic compounds.

Occupational Exposure and Safety Protocols in Research Environments

Handling highly reactive compounds like this compound in a research setting necessitates rigorous safety protocols to minimize occupational exposure. These protocols are centered around a hierarchy of controls, prioritizing engineering solutions, supplemented by strict work practices and appropriate personal protective equipment (PPE). Research into safety measures focuses on ensuring the reliability of these controls and developing effective responses for containment failure.

Implementation of Engineering Controls and Personal Protective Equipment

Engineering controls are the primary line of defense, designed to isolate researchers from the chemical hazard. uoregon.edu For a volatile and corrosive compound such as this compound, which reacts vigorously with moisture, these controls are critical. basf.com

Engineering Controls:

Chemical Fume Hoods: All manipulations of this compound must be conducted within a properly functioning chemical fume hood. ufl.eduk-state.edu Fume hoods are designed to capture and remove vapors, gases, and dusts of toxic, flammable, or corrosive materials, drawing contaminants away from the user. uoregon.eduufl.edu The sash should be kept as low as possible to maximize protection while allowing for manipulation of materials. k-state.edu

General Laboratory Ventilation: Laboratory spaces must have ventilation systems that provide a minimum of 6–12 air changes per hour and maintain a negative pressure relative to adjacent hallways and offices. stanford.edu This ensures that any fugitive emissions are contained within the lab and not spread to public areas. stanford.edu Air from the laboratory should be 100% exhausted to the outside and not recirculated. stanford.edu

Glove Boxes: For procedures requiring an inert atmosphere to prevent the compound's reaction with air moisture, a glove box is the preferred engineering control. uoregon.edu This provides a fully enclosed and controlled environment.

Safety Equipment: Eyewash stations and emergency showers must be readily accessible and unobstructed in any laboratory where this compound is handled. okstate.edu

Personal Protective Equipment (PPE):

While engineering controls reduce exposure, PPE is mandatory as a final barrier of protection. princeton.edu The selection of PPE is based on the specific hazards of the compound, including its corrosivity, reactivity, and potential for inhalation. Research on PPE effectiveness focuses on material resistance to chemical permeation and degradation. matec-conferences.org

| Body Part | Protection Level | Specific Recommendations and Research Notes |

|---|---|---|

| Eyes/Face | Primary and Secondary Protection | Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles, especially when there is a risk of splashes or vigorous reactions. okstate.edubrown.edu |

| Hands | Double Gloving | Wear two pairs of chemical-resistant gloves. Nitrile or neoprene can be used as an inner layer, with a more robust glove like butyl rubber for the outer layer. okstate.edu Glove material should be selected based on breakthrough time and permeation rate data. Studies show PPE effectiveness is highly dependent on the specific chemical and task duration. researchgate.net |

| Body | Chemical Resistance | A flame-retardant and chemical-resistant lab coat is required. For larger quantities or operations with a higher splash risk, a chemical-resistant apron over the lab coat is recommended. acs.org |

| Respiratory | Situational; Emergency Use | Under normal conditions within a functioning fume hood, respiratory protection is not required. However, in the event of a spill or ventilation failure, a full-face respirator with an appropriate acid gas/organic vapor cartridge should be available for emergency response. acs.org |

Research on Emergency Response and Mitigation Strategies

Research into emergency procedures for highly reactive acyl chlorides focuses on rapid, effective neutralization and mitigation to protect personnel and the environment. While specific studies on this compound are limited, protocols are derived from the chemical class's known reactivity.

Spill Response Research and Protocols:

In the event of a spill, the primary goals are to isolate the area, prevent the spread of the material, and safely neutralize the compound. cmu.edu

Evacuation and Isolation: Immediately alert personnel and evacuate the immediate area. brown.edu Close laboratory doors to confine vapors. acs.org

Vapor Suppression: For small spills, a sorbent material can be applied. Research has explored various neutralizing agents. For acid chlorides, dry absorbents such as diatomaceous earth or sand are used to contain the liquid. okstate.edu It is critical to avoid water, as this will cause a violent reaction, liberating corrosive hydrogen chloride gas. basf.com

Neutralization: Once the liquid is absorbed, a neutralizing agent can be cautiously applied. Research on quenching acid chlorides suggests a step-by-step process. A common laboratory practice is the slow addition of a basic material like sodium bicarbonate or soda ash to the contained spill. okstate.edu This should be done from the perimeter inwards to control the exothermic reaction.

Cleanup: All cleanup materials are considered hazardous waste and must be collected in a sealed, properly labeled container for disposal. fsu.edu

A case study of a laboratory accident involving the related compound acryloyl chloride highlighted the importance of several mitigation strategies not always found in standard safety data sheets. acs.org These include performing the reaction in a closed flask, sprinkling ammonia solution around the container before drawing liquid to neutralize fumes, and considering ambient temperature and time of day for reactions to avoid excessive heat. acs.org

First Aid and Exposure Mitigation:

Protocols for accidental exposure are critical for minimizing injury.

Inhalation: Move the affected person to fresh air immediately and seek emergency medical assistance. okstate.edu

Skin Contact: Remove all contaminated clothing immediately. Drench the affected skin with water from an emergency shower for at least 15 minutes. brown.edu

Eye Contact: Immediately flush the eyes with an emergency eyewash for at least 15 minutes, holding the eyelids open. brown.edu Seek immediate medical attention in all cases of eye contact.

Research into mitigating the effects of corrosive chemical releases often focuses on industrial-scale events but underscores the importance of rapid response. e-bookshelf.de For laboratory environments, this translates to well-rehearsed emergency plans and ensuring all personnel are trained on the specific hazards and response procedures for compounds like this compound. fsu.edu

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,2-dichloropropanoyl chloride, methods like Density Functional Theory (DFT) are employed to determine its molecular geometry and electronic structure. These calculations reveal key structural parameters and provide a basis for predicting the molecule's chemical behavior.

The molecular geometry of this compound is characterized by a tetrahedral arrangement around the central C2 carbon, which is bonded to a methyl group, two chlorine atoms, and a carbonyl group. The presence of the highly electronegative chlorine atoms significantly influences the electronic distribution within the molecule. This electron-withdrawing effect enhances the electrophilic character of the carbonyl carbon, making the acyl chloride group highly reactive towards nucleophiles. Such reactions include hydrolysis, alcoholysis, and aminolysis.

Computational modeling using DFT has been used to predict optimized geometric parameters for the molecule. These theoretical values are crucial for understanding the molecule's stability and reactivity profile. Molecular orbital analysis, such as identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can further clarify its reactivity, with the LUMO's location and energy indicating the most probable site for nucleophilic attack.

Interactive Data Table: Calculated Geometric Parameters for this compound

The following table presents key bond lengths predicted by DFT calculations. These values are inferred from computational studies on analogous chlorinated carbonyl compounds.

| Parameter | Bond Type | Predicted Length (Å) | Hybridization |

| C-Cl (aliphatic) | C-Cl | 1.76 | sp³ |

| C-Cl (acyl) | C-Cl | 1.78 | sp² |

| Carbonyl C=O | C=O | 1.21 | sp² |

| Carbon-Carbon | C-C | 1.54 | sp³-sp³ |

This data is based on computational modeling and may show slight variations depending on the level of theory and basis set used.

Molecular Dynamics Simulations of Reaction Intermediates and Transition States

While quantum chemical calculations provide static pictures of molecules, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. This is particularly valuable for understanding complex reaction pathways that involve short-lived reaction intermediates and transition states.

For a reactive compound like this compound, MD simulations can model its behavior in a solvent, providing insights into processes like hydrolysis or aminolysis. libretexts.org Although specific MD studies focused solely on this compound are not abundant in the literature, the methodology is widely applied to similar systems. For instance, MD simulations have been used to investigate the behavior of acyl-enzyme complexes and tetrahedral intermediates in serine proteases, elucidating the role of water molecules and active site residues during catalysis. nih.gov

In the context of this compound reactions, MD simulations could be used to:

Analyze Solvation: Track the arrangement and dynamics of solvent molecules around the acyl chloride, which is crucial for understanding reaction rates and mechanisms in solution.

Characterize Intermediates: Study the stability and conformational flexibility of tetrahedral intermediates formed during nucleophilic attack. These intermediates are often transient and difficult to observe experimentally. libretexts.orgnih.gov

Probe Transition States: In conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, MD can help to explore the energy landscape leading to the transition state, providing a more complete picture of the reaction dynamics. acs.orgnih.gov

Simulations can reveal how factors like solvent polarity and hydrogen bonding influence the stability of intermediates and the energy barriers of transition states, offering a powerful tool for understanding and predicting reactivity in condensed phases. researchgate.net

Mechanistic Insights from In Silico Approaches for Reaction Optimization

In silico approaches, which combine various computational techniques, are increasingly used to gain deep mechanistic insights that can guide the optimization of chemical reactions. For reactions involving this compound, these methods can help to unravel complex mechanisms and identify key factors that control reaction outcomes.

A significant application of this compound is in Atom Transfer Radical Cyclization (ATRC) reactions, which are used to synthesize complex molecules like functionalized γ-lactams. mdpi.comunimore.it Computational studies, particularly DFT, are essential for elucidating the ATRC mechanism. researchgate.net The process typically involves a transition metal catalyst, such as a copper complex, which facilitates the transfer of a chlorine atom from the substrate to generate a carbon-centered radical. mdpi.com This radical intermediate then undergoes an intramolecular cyclization. acs.orgnih.gov

Computational investigations can provide critical data on:

Transition State Energies: Calculating the energy barriers for different reaction pathways allows chemists to predict the most likely mechanism and identify the rate-determining step. researchgate.net

Intermediate Stability: The stability of radical intermediates can be assessed, helping to understand their reactivity and potential side reactions.

Catalyst-Substrate Interactions: Modeling the interaction between the catalyst and the substrate can reveal how the catalyst promotes the reaction and influences stereoselectivity. nih.govnih.gov

By understanding these mechanistic details, reaction conditions can be rationally optimized. For example, in the ATRC of N-allyl-2,2-dichloroamides derived from this compound, computational insights can guide the choice of catalyst, ligand, solvent, and temperature to improve yield, selectivity, and sustainability. mdpi.comacs.orgresearchgate.net This synergy between computational prediction and experimental validation accelerates the development of efficient and robust synthetic methodologies.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of 2,2-Dichloropropanoyl chloride and its derivatives has traditionally relied on established methods, but the future necessitates the exploration of more advanced and efficient catalytic systems. Research is moving beyond conventional catalysts like pyridine (B92270) and triethylamine (B128534) toward options that offer higher yields, greater selectivity, and improved environmental profiles.

A significant area of investigation is the use of solid catalysts, such as calcium fluoride (B91410), which has been shown to improve reaction rates and product purity in the chlorination of lactic acid esters, a key step in producing chiral precursors to this compound. The advantage of such catalysts lies in their potential for recovery and reuse, reducing production costs and environmental pollution.

Furthermore, transition metal-catalyzed reactions are a promising frontier. Copper-based catalytic systems, for instance, are used in atom transfer radical cyclization (ATRC) reactions where amides derived from this compound are converted into functionalized lactams. Future work will likely focus on developing more active and robust copper catalysts and exploring other transition metals that can facilitate these transformations under milder conditions. The development of Supplemental Activator and Reducing Agent (SARA) systems, which can use a simple copper wire as the catalyst, represents a significant step towards more sustainable and cost-effective processes.

The exploration of recoverable organocatalysts also presents a viable research avenue. These catalysts could offer the high selectivity of traditional base catalysts without the associated separation and waste challenges.

| Catalyst Type | Example(s) | Key Research Focus | Potential Advantages |

|---|---|---|---|

| Traditional Basic Catalysts | Pyridine, Triethylamine, DMF | Optimization of existing processes | Well-understood, effective for direct chlorination |

| Inorganic Solid Catalysts | Calcium Fluoride (CaF₂) | Improving catalyst recovery and reuse | Reduced environmental pollution, enhanced reaction rates |

| Transition Metal Catalysts | Copper (I) Complexes (e.g., CuCl/TMEDA) | Development of new radical reactions, improving sustainability (e.g., SARA ATRP) | High efficiency in cyclization reactions, access to complex molecules |

| Recoverable Organocatalysts | e.g., Polymer-bound bases | Designing easily separable and reusable catalysts | Combines high selectivity with simplified purification |

Expansion of Applications in Drug Discovery and Advanced Material Design

The unique chemical reactivity of this compound makes it a valuable precursor for novel molecules in both medicine and material science.

In drug discovery, the compound is a key intermediate for producing dichlorolactams and trichlorolactams, which are scaffolds for various pharmaceutical agents. Its utility has been demonstrated in the synthesis pathways of non-steroidal anti-inflammatory drugs (NSAIDs). Future research is expected to leverage this compound to create more complex and diverse molecular libraries. The gem-dichloro functional group can be a crucial pharmacophore or a synthetic handle for introducing other functionalities, enabling the exploration of new chemical space in the search for potent therapeutics for chronic diseases.

In the realm of advanced materials, this compound is emerging as a versatile tool for surface functionalization and polymer synthesis. vulcanchem.com Its high reactivity allows it to modify the surfaces of materials like parylene C, potentially improving properties such as adhesion or corrosion resistance. A similar compound, 2-chloropropionyl chloride, is used for the chemical surface functionalization of parylene C and to prepare initiators for Atom Transfer Radical Polymerization (ATRP), suggesting a parallel and expanding role for this compound. sigmaaldrich.cn

Emerging applications include its use in the preparation of specialized monomers and nanomaterials. vulcanchem.com For instance, it can be used to synthesize chlorine-modified titanium dioxide (TiO₂) nanoparticles, which exhibit enhanced reactivity and stability for applications in photocatalysis and environmental remediation. Future research will likely focus on incorporating this molecule into novel polymer backbones to create materials with tailored thermal, mechanical, or optical properties.

Development of Environmentally Benign Production and Waste Management Strategies

Aligning chemical manufacturing with principles of green chemistry is a critical goal for future research into this compound. This involves innovating both the production process and the subsequent management of waste streams.

The development of "one-pot" synthesis methods, which reduce the number of steps and minimize the need for purification of intermediates, is a key strategy for making production more environmentally benign. Such processes can lead to higher yields, lower costs, and a reduction in solvent and reagent use.

For waste management, the highly reactive and chlorinated nature of this compound and its byproducts necessitates a structured approach. The hierarchy of waste management—prevention, minimization, recycling, treatment, and disposal—provides a framework for future strategies. ambeed.com

Neutralization: Due to its reactivity with nucleophiles like water, controlled hydrolysis can be used to convert the acyl chloride into the less reactive 2,2-dichloropropionic acid and hydrochloric acid, which can then be neutralized. cymitquimica.com

Incineration: For concentrated chlorinated waste streams that cannot be recycled or neutralized, high-temperature incineration is an effective disposal method. ambeed.com This process destroys the hazardous organic compounds, although it requires careful management of flue gases to prevent the release of harmful substances.

Segregation and Disposal: Proper segregation of chlorinated waste is crucial to prevent contamination of other waste streams. Final disposal should be carried out by certified hazardous waste services to ensure compliance with environmental regulations.

Future research will focus on integrating waste prevention directly into the synthesis design, for example, by using catalytic systems that minimize byproduct formation.

Q & A

Basic: What is the recommended laboratory synthesis method for 2,2-dichloropropanoyl chloride?

Answer:

this compound can be synthesized via chlorination of propanoyl chloride using established protocols. The process involves:

- Step 1: Reacting propanoyl chloride with a chlorinating agent (e.g., Cl₂ or PCl₅) under controlled temperature (typically 0–25°C) to achieve dichlorination at the α-position.

- Step 2: Purification via flash chromatography using silica gel (40–63 µm particle size) to isolate the product .

- Validation: Confirm purity through elemental analysis (EA) and gas chromatography-mass spectrometry (GC-MS) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use fume hoods to avoid inhalation .

- First Aid:

- Inhalation: Move to fresh air; administer artificial respiration if necessary.

- Skin Contact: Wash thoroughly with soap and water.

- Eye Exposure: Rinse with water for 15 minutes and seek medical attention .

- Waste Disposal: Segregate chlorinated waste and use certified hazardous waste disposal services .

Advanced: How can researchers resolve discrepancies in elemental analysis (EA) data for this compound?

Answer:

Discrepancies in EA (e.g., C/Cl ratio mismatches) may arise from incomplete purification or side reactions. Mitigation strategies include:

- Cross-Validation: Use GC-MS to detect volatile impurities (e.g., residual solvents or unreacted starting materials).

- IR Spectroscopy: Confirm functional groups (C=O stretch at ~1800 cm⁻¹ and C-Cl at ~600 cm⁻¹) to rule out structural anomalies .

- Replicate Synthesis: Ensure reaction conditions (e.g., stoichiometry, temperature) are tightly controlled to minimize side products .

Advanced: What mechanistic role does this compound play in atom exchange radical cyclization (AERC) reactions?

Answer:

In AERC, this compound acts as a radical initiator and acylating agent:

- Radical Generation: The dichlorinated α-carbon undergoes homolytic cleavage under thermal/UV conditions, producing chlorine radicals.

- Acyl Transfer: Reacts with amines (e.g., allyl amines) to form intermediates for cyclization, enabling synthesis of functionalized lactams or heterocycles .

- Key Study: A 2024 study demonstrated its utility in generating trichlorolactams with >90% yield under optimized conditions .

Advanced: How can reaction conditions be optimized for this compound in acylation reactions?

Answer:

Optimization parameters include:

-

Solvent Selection: Use anhydrous dichloromethane or THF to avoid hydrolysis.

-

Temperature Control: Maintain 0–5°C to suppress side reactions (e.g., over-chlorination).

-

Catalyst Screening: Test Lewis acids (e.g., AlCl₃) to enhance reactivity with sterically hindered amines.

-

Workflow Example:

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Answer: